molecular formula C4H6N4 B1339910 Pyridazine-4,5-diamine CAS No. 28682-70-4

Pyridazine-4,5-diamine

Cat. No. B1339910
CAS RN: 28682-70-4
M. Wt: 110.12 g/mol
InChI Key: CYCNSKOONFXROI-UHFFFAOYSA-N
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Description

Pyridazine-4,5-diamine is a compound with the CAS Number: 28682-70-4 and a molecular weight of 110.12 . It is a solid substance .


Synthesis Analysis

The synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . A convenient strategy was elaborated to access versatile pyridazine derivatives allowing the variation of substituents at position 6 of the heterocyclic ring .


Chemical Reactions Analysis

The first synthesis of novel fused pyridazines has been realized starting from 1,3-diketones involving a Diaza–Wittig reaction as a key step . This reaction scheme represents an attractive methodology for the synthesis of novel fused pyridazine derivatives .


Physical And Chemical Properties Analysis

Pyridazine-4,5-diamine is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

  • Synthesis of Substituted Pyridazine Diamines : Pyridazine-4,5-diamine derivatives, such as N6-alkylated pyridazine-3,6-diamines, are synthesized using Buchwald protocol, which is significant in medicinal chemistry. These compounds are obtained by selective Suzuki or Negishi transformations, highlighting their synthetic versatility (Wlochal & Bailey, 2015).

  • Polyimides Derived from Pyridazine : Pyridazine-containing diamines are used to synthesize polyimides, which exhibit excellent thermal resistance, good mechanical properties, and high refractive indices. This application is significant in materials science, particularly in creating strong, flexible, and thermally stable polymers (Guan et al., 2014).

  • Heterocyclic Chemistry Applications : Pyridazine derivatives are used to create various heterocycles, such as 1,2,3-triazolo-fused pyrazines and pyridazines, which have applications in medicinal chemistry, such as c-Met inhibition and GABAA modulating activity, as well as in the development of fluorescent probes and polymers (Hoffman & Schoffstall, 2022).

  • Synthesis of High Refractive Polyimides : Pyridazine derivatives are used in the synthesis of aromatic polyimides that show high thermal stability and good optical transparency. These materials have potential applications in optics due to their high refractive indices and low birefringence (You et al., 2009).

  • Coordination Frameworks Involving Pyridazine : Pyridazine is used in designing 3D coordination frameworks involving silver(I) ions. These frameworks demonstrate unique binding modes and are relevant in the field of coordination chemistry (Domasevitch et al., 2007).

  • Chemistry of Pyridazinones : Pyridazinones, closely related to pyridazine derivatives, are explored for various functional group transformations in organic synthesis. This aspect of pyridazine chemistry is significant for developing novel synthetic methodologies (Kang et al., 2018).

Safety And Hazards

The safety information for Pyridazine-4,5-diamine includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P305+P351+P338 .

Future Directions

Recent advances in the chemistry of pyridazine have demonstrated the practical significance of these compounds . The modern synthetic approaches to pyridazine derivatives are described in detail, analyzed, and classified according to the precursor molecules involved in ring closure . Particular attention is given to the application of some pyridazine derivatives as pharmaceuticals, optical materials, and ligands for catalysis .

properties

IUPAC Name

pyridazine-4,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c5-3-1-7-8-2-4(3)6/h1-2H,(H2,6,7)(H2,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCNSKOONFXROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557538
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyridazine-4,5-diamine

CAS RN

28682-70-4
Record name Pyridazine-4,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557538
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
AK Tewari, A Mishra - Bioorganic & medicinal chemistry, 2001 - Elsevier
The synthesis and anti-inflammatory activity of 4,5-dihydroxy-3-methyl-1H-pyrazolo[3,4-c] pyridazine (4), 4,5-dichloro-3-methyl-1H-pyrazolo[3,4-c]pyridazine (5), 4,-benzoyloxy-3-methyl-…
MS Malik, RA Alsantali, AYA Alzahrani… - Journal of Saudi …, 2022 - Elsevier
A one-pot multicomponent synthesis and application of new imidazopyridazine based N-phenylbenzamides is described. An atom-economical method involving dimethyl phthalate, …
RE Draper, RN Castle - Journal of Heterocyclic Chemistry, 1983 - Wiley Online Library
The synthesis of 4‐(3,5‐dimethylpyrazol‐1‐yl)‐v‐triazolo[4,5‐d]pyridazine, 4‐(3,5‐dimethylpyrazol‐1‐yl)imid‐azo[4,5‐d]pyridazine and several S‐substituted derivatives of 4‐(3,5‐…

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